DL-Isoleucine is a racemic mixture of the essential amino acid isoleucine. Isoleucine, along with leucine and valine, belongs to the group of branched-chain amino acids (BCAA). It plays crucial roles in various biological processes, including protein synthesis, energy production, and hormone regulation. While L-isoleucine is the naturally occurring enantiomer found in proteins, DL-isoleucine is often used in research settings to investigate the effects of isoleucine without the influence of chirality. [, ] It is also a valuable starting material for the synthesis of other chiral compounds. []
DL-Isoleucine is primarily sourced from protein-rich foods such as meat, fish, dairy products, eggs, nuts, and legumes. It can also be synthesized in laboratories for various applications, including nutritional supplements and pharmaceutical formulations.
DL-Isoleucine is classified as an alpha-amino acid, characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a side chain that determines its unique properties. It belongs to the category of branched-chain amino acids (BCAAs), which also includes leucine and valine.
The synthesis of DL-Isoleucine can be achieved through several methods, including:
One notable method for synthesizing D-alloisoleucine, a related compound, involves converting L-isoleucine into hydantoin derivatives followed by enzymatic hydrolysis using D-hydantoinase. This method allows for high stereochemical purity and yield approaching 100% when optimized properly .
Another approach includes acetylation of L-isoleucine, which results in an epimeric mixture that can be resolved enzymatically . These methods highlight the importance of stereochemistry in amino acid synthesis.
DL-Isoleucine has the following molecular formula: . The structure consists of a central carbon atom bonded to an amino group, a carboxyl group, and a variable side chain (the branched part), which is characteristic of isoleucine.
The molecular weight of DL-Isoleucine is approximately 131.17 g/mol. The compound exhibits chirality due to the presence of a chiral center at the second carbon atom in its structure.
DL-Isoleucine undergoes various chemical reactions typical for amino acids, including:
The reaction mechanisms often involve nucleophilic attack by the amino group on electrophilic carbon centers in other molecules or substrates. Monitoring these reactions can be performed using chromatographic techniques such as high-performance liquid chromatography (HPLC) to assess purity and yield .
DL-Isoleucine functions primarily as a building block for proteins but also plays roles in energy metabolism and immune function. It is involved in stimulating insulin secretion and promoting muscle protein synthesis, making it particularly important for athletes and individuals engaged in intense physical activity.
Studies indicate that supplementation with branched-chain amino acids, including DL-Isoleucine, can reduce muscle soreness and improve recovery post-exercise due to its role in protein metabolism and energy production .
Relevant analyses often include chromatographic separation techniques to isolate enantiomers or assess purity levels .
DL-Isoleucine is widely used in various scientific fields:
DL-Isoleucine (C₆H₁₃NO₂, MW 131.17 g·mol⁻¹, CAS 443-79-8) is a racemic mixture comprising equal proportions of D- and L-isoleucine enantiomers [1] [9]. Its molecular structure contains two chiral centers (Cα and Cβ), generating four possible stereoisomers: L-isoleucine (2S,3S), L-allo-isoleucine (2R,3R), D-isoleucine (2R,3R), and D-allo-isoleucine (2S,3R) [6]. The Fischer projection distinguishes D/L configurations based on the α-carbon’s amine group: rightward orientation denotes the D-form, while leftward indicates the L-form [2]. In the racemate, the stereoisomers exhibit identical connectivity (InChIKey: AGPKZVBTJJNPAG-UHFFFAOYSA-N) but differ in spatial arrangement [1].
Table 1: Stereoisomers of DL-Isoleucine
Stereoisomer | Configuration | Absolute Stereochemistry |
---|---|---|
L-Isoleucine | (2S,3S) | Natural enantiomer |
L-allo-Isoleucine | (2R,3R) | Diastereomer of L-Ile |
D-Isoleucine | (2R,3R) | Mirror image of L-Ile |
D-allo-Isoleucine | (2S,3R) | Mirror image of L-allo-Ile |
DL-Isoleucine’s phase behavior is governed by solvent polarity, temperature, and electrolyte interactions. In pure water, solubility increases with temperature due to entropy-driven dissolution. However, in binary solvent mixtures (e.g., water-ethanol, water-acetonitrile), solubility declines sharply with rising organic solvent concentration. For example, in water-ethanol (1:1 molar ratio), solubility drops to 25% of its value in pure water at 303 K [4]. The modified Apelblat equation accurately models this temperature dependence, confirming endothermic dissolution (ΔH > 0) [4].
Electrolytes further modulate solubility: aqueous ammonium chloride reduces DL-isoleucine solubility by 30–50% across 288–308 K due to "salting-out" effects. This arises from competitive hydration, where NH₄⁺ and Cl⁻ ions sequester water molecules, destabilizing the amino acid’s zwitterionic form [7]. Thermodynamic parameters derived from van’t Hoff analysis reveal positive ΔG° (non-spontaneous dissolution) and negative ΔS° (reduced disorder) in electrolyte-rich environments [7].
Table 2: Solubility of DL-Isoleucine in Select Solvents
Solvent System | Temperature (K) | Solubility (mol·kg⁻¹) | Thermodynamic Model |
---|---|---|---|
Pure water | 303.15 | 0.89 ± 0.03 | Modified Apelblat |
Water + ethanol (1:1 mol) | 303.15 | 0.22 ± 0.01 | CNIBS/R-K |
Water + NH₄Cl (1.0 mol·kg⁻¹) | 298.15 | 0.61 ± 0.02 | van’t Hoff |
The L- and D-enantiomers of isoleucine share identical physicochemical properties (e.g., melting point, IR spectra) but exhibit divergent biochemical behaviors. L-Isoleucine is biologically active, serving as an essential component of mammalian proteins and participating in glucose metabolism [8]. In contrast, D-isoleucine is absent in human proteins and displays negligible metabolic activity due to stereospecific enzyme recognition [8].
Crystallization studies reveal kinetic differences: L-isoleucine forms anisotropic plate-like crystals from aqueous solutions, while DL-isoleucine precipitates as compact prisms due to inhibited growth along specific crystal axes [3]. This morphological divergence arises from racemic interactions at crystal surfaces, where D-enantiomers disrupt the hydrogen-bonding networks essential for L-crystal elongation [3].
DL-Isoleucine’s crystallography remains less characterized than its enantiopure counterparts. L-Isoleucine exhibits polymorphism, crystallizing in two monoclinic forms:
The asymmetric unit in Polymorph I contains two conformational isomers: Type I (gauche side chain, torsion angle ≈80°) and Type II (trans side chain, torsion angle ≈179°) [5]. Molecular modeling confirms slowest growth along the c-axis, yielding plate-like habits bounded by dominant {001} and {110} facets [3]. For the racemate, crystallographic data is sparse, but powder XRD suggests an undefined polymorphic structure distinct from L-forms [6].
Table 3: Crystallographic Properties of Isoleucine Polymorphs
Parameter | L-Isoleucine (Polymorph I) | L-Isoleucine (Polymorph II) | DL-Isoleucine |
---|---|---|---|
Space group | P2₁ | P22₁2₁ | Undetermined |
Z (molecules/unit) | 4 | 8 | Unknown |
Unit cell (Å, °) | a=9.68, b=5.29, c=28.01, β=98.3 | a=5.41, b=7.92, c=34.62 | Insufficient data |
Dominant facets | {001}, {110} | {011}, {101} | N/A |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7